

4-Methoxyisobenzofuran-1,3-dione as a building block in organic synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Methoxyisobenzofuran-1,3-dione

Cat. No.: B077226

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Application Notes and Protocols: 4-Methoxyisobenzofuran-1,3-dione

Audience: Researchers, scientists, and drug development professionals.

Introduction: **4-Methoxyisobenzofuran-1,3-dione**, also known as 3-methoxyphthalic anhydride, is a versatile heterocyclic building block in organic synthesis. Its anhydride functionality allows for facile reactions with a wide range of nucleophiles, making it a valuable precursor for the synthesis of substituted phthalimides, esters, and other complex heterocyclic systems. Derivatives of this scaffold have shown potential in medicinal chemistry, exhibiting a range of biological activities.^[1] This document provides an overview of its properties, synthesis, and key applications, complete with detailed experimental protocols.

Physicochemical and Spectroscopic Data

4-Methoxyisobenzofuran-1,3-dione is a solid compound at room temperature.^[2] Its key properties are summarized below.

Table 1: Physicochemical Properties

Property	Value	Reference
Molecular Formula	C ₉ H ₆ O ₄	[2]
Molecular Weight	178.14 g/mol	[2]
CAS Number	14963-96-3	[2]
Appearance	Solid	[2]
Purity	Typically ≥98%	[2]
InChI Key	KRKJKLCCCGDNCY-UHFFFAOYSA-N	[2][3]

Table 2: Predicted Spectroscopic Data

Spectroscopy	Data	Reference
Monoisotopic Mass	178.02661 Da	[3]
Predicted XlogP	1.3	[3]
Predicted Collision Cross Section ([M+H] ⁺)	129.6 Å ²	[3]
Predicted Collision Cross Section ([M+Na] ⁺)	140.6 Å ²	[3]

Synthesis of 4-Methoxyisobenzofuran-1,3-dione

The compound is often synthesized via a Diels-Alder reaction followed by dehydration, or by the direct dehydration of the corresponding dicarboxylic acid.

Protocol 2.1: Synthesis via Dehydration of 4-Methoxyphthalic Acid

This protocol describes the synthesis of 5-methoxyisobenzofuran-1,3-dione (an isomer, but the method is applicable) by the intramolecular cyclization of 4-methoxyphthalic acid.[4] A similar approach can be used for the 4-methoxy isomer.

Experimental Procedure:

- To a 100 mL microwave reaction tube, add 4-methoxyphthalic acid.
- Add 2 mL of acetic acid to the reaction tube and seal it.
- Heat the reaction mixture in an oil bath at 100°C with stirring for 3 hours.[\[4\]](#)
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, transfer the mixture to a 50 mL flask and remove the excess acetic acid by rotary evaporation.[\[4\]](#)
- Add petroleum ether to the residue to precipitate the solid product.
- Filter the solid and dissolve it in a suitable amount of methanol.
- Concentrate the solution under vacuum.
- Purify the crude product by column chromatography on silica gel using a solvent system of petroleum ether:ethyl acetate (5:1) to obtain the pure **4-methoxyisobenzofuran-1,3-dione**.
[\[4\]](#)

Protocol 2.2: Synthesis via Diels-Alder Reaction

A convenient synthesis route involves the Diels-Alder reaction of 3-methoxy-2-pyrone with dimethyl acetylenedicarboxylate, followed by saponification and dehydration.[\[5\]](#)[\[6\]](#)

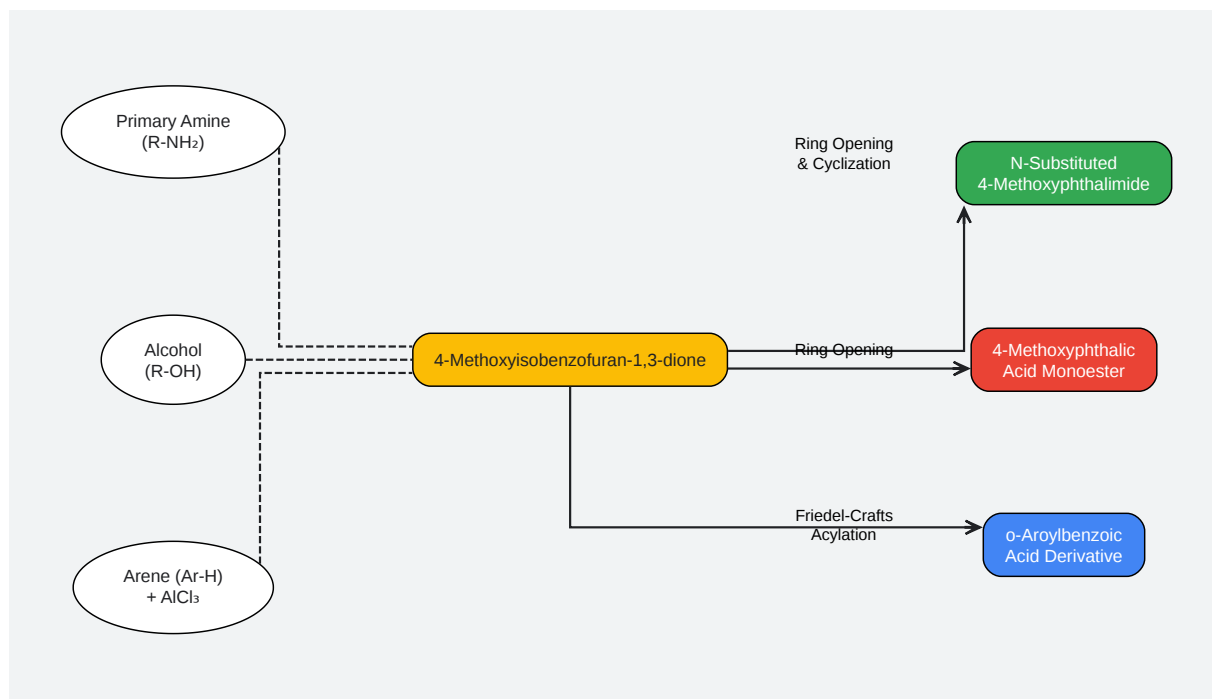
Experimental Procedure:

- Diels-Alder Reaction: React 3-methoxy-2-pyrone with dimethyl acetylenedicarboxylate to furnish dimethyl 3-methoxyphthalate.[\[6\]](#)
- Saponification: Hydrolyze the resulting diester using standard alkaline hydrolysis conditions to yield 3-methoxyphthalic acid.
- Dehydration: Dehydrate the 3-methoxyphthalic acid (as described in Protocol 2.1) to yield the target anhydride. The overall yield from 3-hydroxy-2-pyrone (a precursor to 3-methoxy-2-

pyrone) is reported to be 32%.^[6]

Applications in Organic Synthesis

The primary utility of **4-methoxyisobenzofuran-1,3-dione** lies in its reactivity towards nucleophiles, leading to the formation of a diverse range of derivatives.



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Caption: General reactivity of **4-methoxyisobenzofuran-1,3-dione**.

Application 3.1: Synthesis of Phthalimide Derivatives

Phthalic anhydrides react readily with primary amines to form phthalimides, which are important scaffolds in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory and anticonvulsant properties.^{[1][7]}

Protocol 3.1.1: General Synthesis of N-Substituted Phthalimides

This protocol is adapted from general procedures for phthalimide synthesis.^{[1][7]}

Experimental Procedure:

- In a round-bottom flask, dissolve **4-methoxyisobenzofuran-1,3-dione** (1.0 eq) in glacial acetic acid (approx. 10 mL per gram of anhydride).
- Add the desired primary amine (1.0 eq) to the solution.
- Reflux the reaction mixture for 4-6 hours.[\[1\]](#)
- Monitor the reaction by TLC until the starting materials are consumed.
- Allow the reaction mixture to cool to room temperature. The product often crystallizes out of the solution.
- If crystallization occurs, filter the solid product, wash with cold ethanol, and dry under vacuum.
- If no solid forms, pour the reaction mixture into ice-cold water to precipitate the product.
- Collect the precipitate by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure N-substituted 4-methoxyphthalimide.[\[7\]](#)

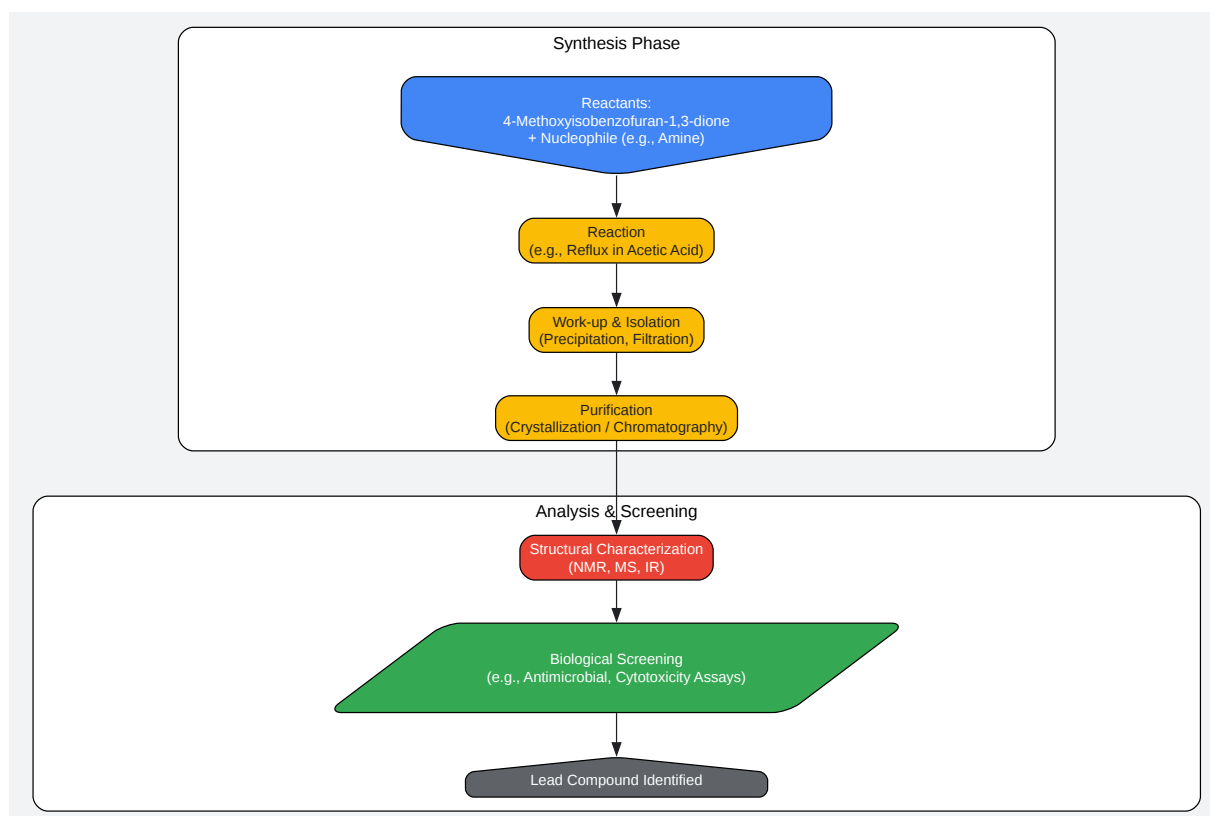
Table 3: Examples of Phthalimide Synthesis

Amine Reactant	Conditions	Product Class	Biological Relevance	Reference
Amino Pyridines	Acetic Acid, Reflux	Pyridyl-phthalimides	Antibacterial	[1]
4-Aminoantipyrine	Acetic Acid, Reflux	Antipyrinyl-phthalimides	Antibacterial	[1]
Primary Amines	Microwave, 3-10 min	N-Alkyl/Aryl-phthalimides	Various (e.g., Analgesic)	[7]

Role in Drug Development and Biological Activity

Derivatives of isobenzofuran-1,3-diones are of significant interest to drug development professionals. The core structure serves as a versatile starting point for creating libraries of compounds for biological screening.

- **Antimicrobial and Anticancer Potential:** Studies on the related 5-methoxyisobenzofuran-1,3-dione have shown that its derivatives can inhibit the growth of various pathogenic bacteria and fungi. Preliminary research also suggests cytotoxic effects on certain cancer cell lines, indicating potential for anticancer drug discovery.
- **Enzyme Inhibition:** Certain complex derivatives incorporating the benzodioxinone structure (related to the isobenzofuranone core) have been identified as inhibitors of key biological targets like the insulin receptor, which is crucial for regulating blood glucose.[8]
- **Neuroprotection:** Isobenzofuran-1(3H)-one derivatives have been synthesized and identified as selective inhibitors of the TREK-1 potassium channel.[9] Inhibition of this channel is a potential strategy for achieving neuroprotection in conditions like ischemic stroke.[9]



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Caption: Workflow from synthesis to biological screening.

Summary

4-Methoxyisobenzofuran-1,3-dione is a valuable and reactive building block for organic synthesis. Its straightforward preparation and the high reactivity of the anhydride ring allow for the efficient synthesis of diverse molecular scaffolds. The demonstrated biological activities of its derivatives, particularly in the areas of antimicrobial, anticancer, and neuroprotective research, underscore its importance as a starting material for medicinal chemistry and drug discovery programs. The protocols and data provided herein serve as a comprehensive resource for researchers utilizing this versatile compound.

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- To cite this document: BenchChem. [4-Methoxyisobenzofuran-1,3-dione as a building block in organic synthesis]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b077226#4-methoxyisobenzofuran-1-3-dione-as-a-building-block-in-organic-synthesis>]

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